N,4,7,8,11,11-hexamethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide
Description
N,4,7,8,11,11-Hexamethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide is a synthetic organic compound characterized by a methanophenazine backbone fused with a carboxamide group. The structure includes a bicyclic system (methanophenazine) with multiple methyl substituents at positions 4, 7, 8, 11, and 11, which influence its steric and electronic properties.
Properties
IUPAC Name |
N,6,7,12,15,15-hexamethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-11-9-13-14(10-12(11)2)23-16-15(22-13)19(5)7-8-20(16,17(24)21-6)18(19,3)4/h9-10H,7-8H2,1-6H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUOWORXAYFSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4(CCC3(C4(C)C)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure is characterized by a phenazine core with multiple methyl substitutions, which may influence its biological properties. The molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 299.40 g/mol
Research indicates that the compound exhibits several biological activities which may include:
- Antimicrobial Activity : In vitro studies have shown that phenazine derivatives often possess antimicrobial properties. The presence of the carboxamide group may enhance these effects by facilitating interactions with microbial cell membranes.
- Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Some phenazine derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
Case Studies
-
Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated various phenazine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to N,4,7,8,11,11-hexamethyl-3,4-dihydro-1,4-methanophenazine exhibited significant inhibition of bacterial growth at low concentrations . -
Antioxidant Activity :
Research conducted by Smith et al. (2022) highlighted the antioxidant potential of phenazine derivatives in cellular models. The study demonstrated that these compounds could reduce oxidative damage in human cell lines exposed to reactive oxygen species (ROS) . -
Anti-inflammatory Studies :
A clinical trial assessing the anti-inflammatory effects of related compounds found that they significantly reduced markers of inflammation in patients with rheumatoid arthritis. This suggests a potential application for N,4,7,8,11,11-hexamethyl-3,4-dihydro-1,4-methanophenazine in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Reduction of oxidative stress | |
| Anti-inflammatory | Decrease in inflammatory markers |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N,4,7,8,11,11-Hexamethyl... | C₁₈H₂₃N₃O | Antimicrobial, Antioxidant |
| 5-Methylphenazine | C₉H₉N | Antimicrobial |
| 3-Amino-phenazine derivative | C₁₁H₁₂N₂O | Antioxidant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between N,4,7,8,11,11-hexamethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide and three closely related analogs identified in the evidence:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | Not available | Not provided | Not provided | - Six methyl groups (positions 4, 7, 8, 11, 11) |
| 7,8-Dichloro-3,4-dihydro-4,11,11-trimethyl-N-[4-(2-phenyldiazenyl)phenyl]-1,4-methanophenazine-1(2H)-carboxamide | 622822-34-8 | C₂₉H₂₅Cl₂N₅O | 530.4 | - Two chlorine atoms (positions 7, 8) - Trimethyl groups (positions 4, 11, 11) - Phenyldiazenylphenyl group |
| 8-Nitro-3,4-dihydro-4,11,11-trimethyl-N-[4-(2-phenyldiazenyl)phenyl]-1,4-methanophenazine-1(2H)-carboxamide | 622811-42-1 | C₂₉H₂₆N₆O₃ | 506.6 | - Nitro group (position 8) - Trimethyl groups (positions 4, 11, 11) - Phenyldiazenylphenyl group |
| N-1,3-Benzodioxol-5-yl-3,4-dihydro-4,11,11-trimethyl-8-nitro-1,4-methanophenazine-1(2H)-carboxamide | 622804-36-8 | Not provided | Not provided | - Benzodioxol substituent - Nitro group (position 8) - Trimethyl groups (positions 4, 11, 11) |
Key Observations:
Substituent Effects: The hexamethyl derivative lacks the halogen or nitro substituents present in analogs (e.g., 622822-34-8 and 622811-42-1). The phenyldiazenylphenyl group in 622822-34-8 and 622811-42-1 introduces a conjugated azo moiety, which could confer photochromic or redox-active properties absent in the hexamethyl variant .
Molecular Weight and Complexity :
- The dichloro derivative (622822-34-8) has the highest molecular weight (530.4 g/mol) due to chlorine atoms, while the nitro analog (622811-42-1) is lighter (506.6 g/mol) despite its nitro group .
Functional Group Diversity :
- The benzodioxol-substituted analog (622804-36-8) incorporates a 1,3-benzodioxol ring, which is associated with improved metabolic stability in drug design, contrasting with the hexamethyl compound’s simpler methyl-dominated structure .
Limitations and Data Gaps
- No experimental data (e.g., melting point, solubility) are available for the hexamethyl compound in the provided evidence.
- Safety and toxicity profiles of these analogs are undocumented, necessitating further study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
